molecular formula C14H14O2 B184496 2-Naphthyl butyrate CAS No. 5856-33-7

2-Naphthyl butyrate

Cat. No. B184496
CAS RN: 5856-33-7
M. Wt: 214.26 g/mol
InChI Key: KCWQXDQUKLJUEU-UHFFFAOYSA-N
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Description

2-Naphthyl butyrate is a butyrate ester obtained by the formal condensation of the carboxy group of butyric acid with the hydroxy group of 2-naphthol . It is a pivotal compound deeply rooted in the realm of biomedicine, serving as a substrate during a myriad of enzymatic reactions, dissecting and unraveling the intricate web of drug and chemical metabolism .


Synthesis Analysis

2-Naphthol, also known as β-naphthol, is an important starting material that has drawn great attention in various organic transformations due to its attributes such as low cost, easy to handle, and eco-friendliness . The electron-rich aromatic framework of 2-naphthol with multiple reactive sites allows it to be utilized in several kinds of organic reactions .


Molecular Structure Analysis

The molecular structure of 2-Naphthyl butyrate can be found in various databases such as the NIST Chemistry WebBook .


Chemical Reactions Analysis

2-Naphthol serves as a fundamental starting material for the synthesis of compounds like butyric acid esters and amides . It has been used in the design and synthesis of privileged scaffolds like xanthenes, chromenes, oxazines, furans, naphthopyrans, etc .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Naphthyl butyrate can be found in various databases such as ChemSpider .

Scientific Research Applications

Synthesis and Structural Studies

  • The reaction of various compounds with 1-naphthylamine, related to 2-naphthyl butyrate, leads to the formation of isomeric enaminones, which have been structurally analyzed using X-ray diffraction and NMR spectroscopy. These compounds, exhibiting strong intramolecular hydrogen bonds, demonstrate interesting tautomeric properties (Brbot-Šaranović et al., 2001).

Cytochemical Applications

  • Alpha-naphthyl butyrate esterase is used as a selective cytochemical marker for monocytes in blood, aiding in the diagnosis of various blood disorders. The cytochemical technique proposed is simple, rapid, and employs stable reagents (Lippi, Cappelletti, & Schinella, 1983).
  • Alpha-naphthyl butyrate is also employed in identifying nonspecific esterase activity in hairy cells, characteristic of hairy cell leukemia. This substrate, combined with fluoride inhibition, provides evidence of the monocytic properties of these cells (Kass, 1977).

Biochemical Analysis

  • In the study of nonspecific esterases of the small intestine in rats, α-naphthyl butyrate has been used as a substrate. The distribution of enzymatic activity observed does not align with the distribution of the "absorptive epithelium," providing insights into the differentiation processes in intestinal cells (Friedman, Strachan, & Dewey, 1966).

Safety And Hazards

Safety data sheets provide information on the safety and hazards of 2-Naphthyl butyrate. It is recommended to keep away from heat/sparks/open flames/hot surfaces and to wear protective gloves/protective clothing/eye protection/face protection . It is also advised to store in a well-ventilated place .

properties

IUPAC Name

naphthalen-2-yl butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c1-2-5-14(15)16-13-9-8-11-6-3-4-7-12(11)10-13/h3-4,6-10H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCWQXDQUKLJUEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OC1=CC2=CC=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80324539
Record name 2-Naphthyl butyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80324539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Naphthyl butyrate

CAS RN

5856-33-7
Record name 5856-33-7
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Naphthyl butyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80324539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5856-33-7
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
232
Citations
R Ahmad, N Magan - Letters in Applied Microbiology, 2002 - academic.oup.com
… Of 19 semi‐quantitative enzymes analysed, significantly higher concentrations of 2‐naphthyl‐butyrate, caprylate and 2‐naphthyl‐D‐galactopyranosidase were present in Arabica …
Number of citations: 0 academic.oup.com
G Lomolino, A Lante, C Rizzi… - Journal of the Institute …, 2005 - Wiley Online Library
… Moreover, when some substrates were used (for example 2-naphthyl butyrate or fluorescein diacetate for W303, Fig. 1: lanes 1 and 5 respectively), the cytoplasm (part A) and the …
Number of citations: 0 onlinelibrary.wiley.com
VR Choudhary, KY Patil, SK Jana - Journal of Chemical Sciences, 2004 - Springer
Montmorillonite K-10 clay supported InCl 3 is a highly active catalyst for the acylation of aromatic alcohols and phenols with different acyl chlorides. This catalyst can be reused in …
Number of citations: 0 link.springer.com
H Adkins, EE Burgoyne - Journal of the American Chemical …, 1949 - ACS Publications
The selective hydrogenation of a carbethoxy to a carbinol group, in an ester containing a naphthalene nucleus, has not seemed a feasible process. This was true because the …
Number of citations: 0 pubs.acs.org
B Capon, MI Page - Journal of the Chemical Society B: Physical …, 1971 - pubs.rsc.org
… The carbonyl-stretching frequency of 2-naphthyl 3-hydroxybutyrate is 8 cm.-l less than that of 2-naphthyl butyrate. This and the low OH stretching frequency of 3565 cm.'I of the hydroxy-…
Number of citations: 0 pubs.rsc.org
J Reina, J Gil, F Salva, J Gomez… - Journal of clinical …, 1990 - Am Soc Microbiol
… virosa hydrolyzed only the substrates 2-naphthyl-butyrate, 2-naphthyl-butyrate, L-leucyl-2naphthylamide, L-valyl-2-naphthylamide, 2-naphthyl-phosphate, and naphthol-AS-BI-…
Number of citations: 0 journals.asm.org
C Pennacchia, G Blaiotta, O Pepe… - Journal of Applied …, 2008 - academic.oup.com
… exception of the strain I2 with score = 2) and esterase lipase (score = 2, with exception of the strain I2 with score = 1) activities on hydrolysing the 4‐carbon substrate 2‐naphthyl butyrate …
Number of citations: 0 academic.oup.com
JFU Iranzo, AIB Perez, PMI Canas - Food microbiology, 1998 - Elsevier
Seventy-four wine strains of theSaccharomycesgenus were tested to study their oenological characteristics and enzymatic activities. These strains were isolated from spontaneous …
Number of citations: 0 www.sciencedirect.com
GG Guilbault, DN Kramer - Analytical Chemistry, 1965 - ACS Publications
To develop a fluorometric system for the assay of anticholinesterase compounds using an immobilized (in-solubilized) cholinesterase, new fluoro-genic substrates were investigated: …
Number of citations: 0 pubs.acs.org
S Youngchim, N Vanittanakom, AJ Hamilton - Sabouraudia, 1999 - academic.oup.com
The cell-associated and extracellular enzymatic activities were examined in a total of 10 Penicillium marneffei isolates. Both mycelia and yeast expressed alkaline phosphatase, acid …
Number of citations: 0 academic.oup.com

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